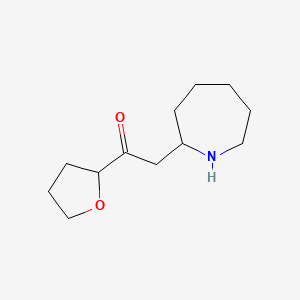
2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one is an organic compound that features both an azepane ring and an oxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one typically involves the formation of the azepane and oxolane rings followed by their coupling. Common synthetic routes may include:
Ring Formation: The azepane ring can be synthesized through cyclization reactions involving amines and haloalkanes. The oxolane ring can be formed via cyclization of diols or epoxides.
Coupling Reaction: The two rings can be coupled using various reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production. This may include:
Catalysis: Use of efficient catalysts to improve yield and selectivity.
Process Optimization: Optimization of reaction conditions such as temperature, pressure, and solvent to enhance efficiency.
化学反応の分析
Types of Reactions
2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a building block for drug development.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Materials Science: Possible applications in the development of new materials with unique properties.
作用機序
The mechanism of action for 2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing molecular pathways and physiological processes.
類似化合物との比較
Similar Compounds
2-(Piperidin-2-yl)-1-(oxolan-2-yl)ethan-1-one: Similar structure with a piperidine ring instead of an azepane ring.
2-(Azepan-2-yl)-1-(tetrahydrofuran-2-yl)ethan-1-one: Similar structure with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
2-(Azepan-2-yl)-1-(oxolan-2-yl)ethan-1-one is unique due to the combination of the azepane and oxolane rings, which may impart distinct chemical and physical properties compared to similar compounds.
特性
分子式 |
C12H21NO2 |
|---|---|
分子量 |
211.30 g/mol |
IUPAC名 |
2-(azepan-2-yl)-1-(oxolan-2-yl)ethanone |
InChI |
InChI=1S/C12H21NO2/c14-11(12-6-4-8-15-12)9-10-5-2-1-3-7-13-10/h10,12-13H,1-9H2 |
InChIキー |
HYMGQOQAVZEKTA-UHFFFAOYSA-N |
正規SMILES |
C1CCC(NCC1)CC(=O)C2CCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


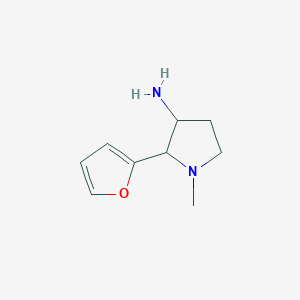
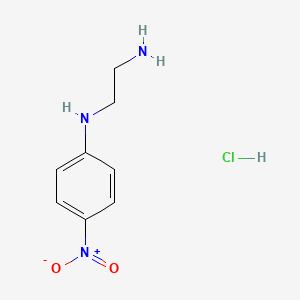
![1-[(5-mercapto-4-pyridin-2-yl-4H-1,2,4-triazol-3-yl)methyl]pyrrolidin-2-one](/img/structure/B13316269.png)



![7-Cyclopropyl-2-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13316296.png)
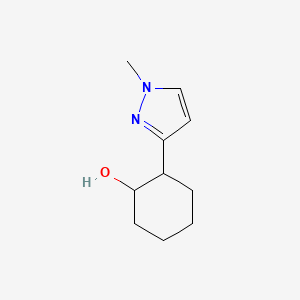
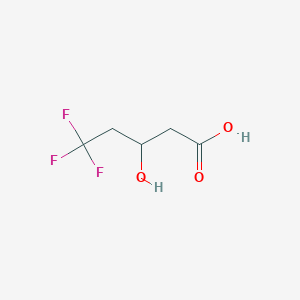
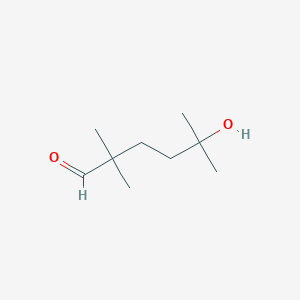
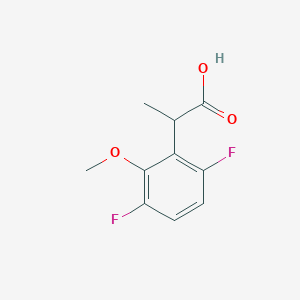
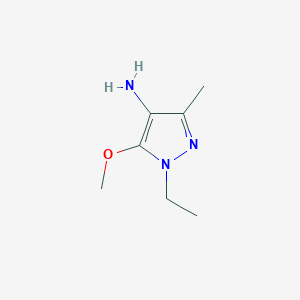
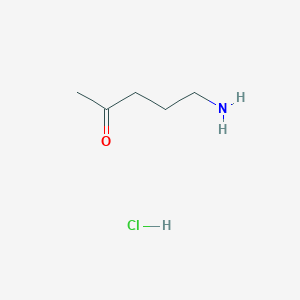
![2-Methoxy-4-[2-(1-methylpyrrolidin-2-yl)ethoxy]aniline](/img/structure/B13316331.png)
